4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazepane ring, a methoxybenzenesulfonyl group, and a morpholinylmethyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the core thiazepane ring. One common approach is to start with a suitable thiazepane derivative and introduce the methoxybenzenesulfonyl group through a sulfonylation reaction. The morpholinylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the sulfonyl group to produce sulfides.
Substitution: : Nucleophilic substitution reactions can occur at the morpholinylmethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of sulfides.
Substitution: : Formation of various substituted thiazepanes depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.
Industry: : Application in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane: can be compared to other thiazepane derivatives and similar compounds with sulfonyl groups. Some similar compounds include:
4-(4-methoxybenzenesulfonyl)-1,4-thiazepane: : Lacks the morpholinylmethyl group.
3-[(morpholin-4-yl)methyl]-1,4-thiazepane: : Lacks the methoxybenzenesulfonyl group.
4-methoxybenzenesulfonyl chloride: : A related sulfonyl chloride compound.
The uniqueness of This compound
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-22-16-3-5-17(6-4-16)25(20,21)19-7-2-12-24-14-15(19)13-18-8-10-23-11-9-18/h3-6,15H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCKOSCXNKRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.